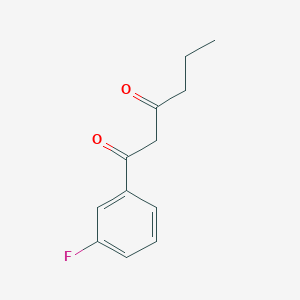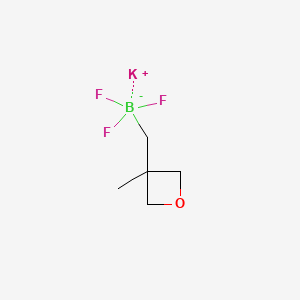
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is a chemical compound with the molecular formula C4H7BF3OK It is a boron-containing compound that features a trifluoromethyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with an oxetane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide involves its interaction with molecular targets through the formation of boron-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxetane ring provides structural rigidity, making the compound suitable for applications in materials science and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(oxetan-3-yl)methyl]boranuide
- Potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
- Potassium trifluoro(oxetan-3-yl)borate
Uniqueness
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is unique due to the presence of the trifluoromethyl group and the oxetane ring. These structural features confer enhanced reactivity and stability, making it a valuable compound in various research and industrial applications. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .
Properties
Molecular Formula |
C5H9BF3KO |
|---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
FDHABMNJKBEQFF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(COC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


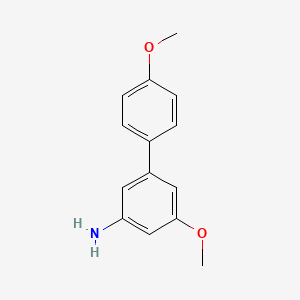
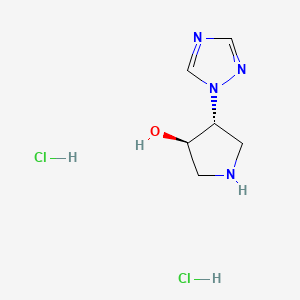
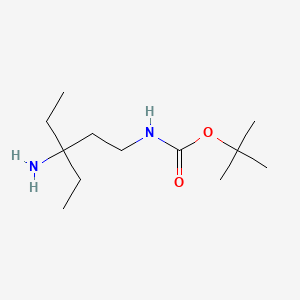

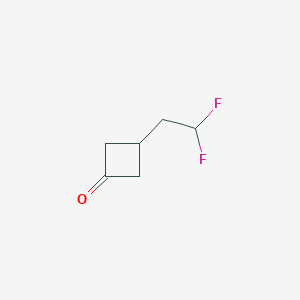
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)
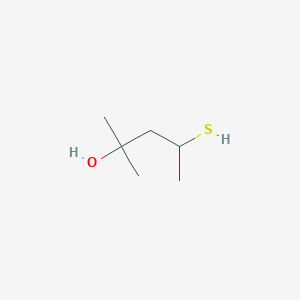
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
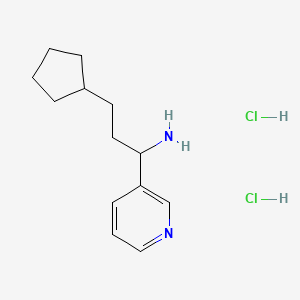
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
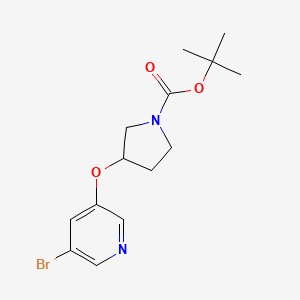
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
